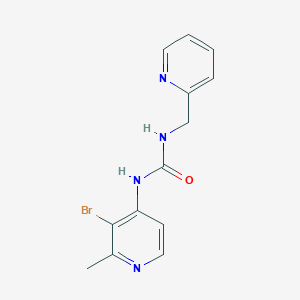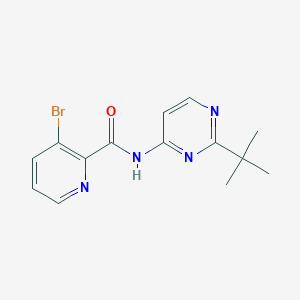
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound and belongs to the pyridine and pyrazinone class of compounds.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been proposed that the compound exerts its anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. The antiviral activity of the compound is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its antitumor activity. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. Additionally, the compound has been shown to inhibit viral replication, which may contribute to its antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield and purity. It has been extensively studied for its potential applications in various fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide. One potential direction is the development of novel analogs of the compound with improved properties, such as increased solubility and decreased toxicity. Another potential direction is the investigation of the compound's potential applications in other fields, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide involves a multi-step process. The initial step involves the synthesis of 4-cyclopropyl-3-oxopyrazin-2-ylamine, which is then reacted with 3-bromopyridine-2-carboxylic acid to yield 3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, the compound has been shown to inhibit the replication of certain viruses, including HIV-1 and influenza A virus.
Eigenschaften
IUPAC Name |
3-bromo-N-(4-cyclopropyl-3-oxopyrazin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2/c14-9-2-1-5-15-10(9)12(19)17-11-13(20)18(7-6-16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSGHKGGBKITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)NC(=O)C3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)


![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)

![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)
![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)